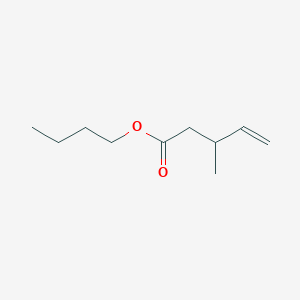
Butyl 3-methylpent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 3-methylpent-4-enoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant fragrances and are commonly used in the flavor and fragrance industries. The structure of this compound includes a butyl group attached to a 3-methylpent-4-enoate moiety, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3-methylpent-4-enoate typically involves the esterification reaction between butanol and 3-methylpent-4-enoic acid. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can also be optimized to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Butyl 3-methylpent-4-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the 3-methylpent-4-enoate moiety can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Butyl 3-methylpent-4-enoate has several applications in scientific research:
Chemistry: It is used as a starting material in the synthesis of more complex organic molecules.
Biology: It can be used as a model compound to study enzyme-catalyzed esterification and hydrolysis reactions.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of Butyl 3-methylpent-4-enoate in chemical reactions involves the nucleophilic attack on the carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which then collapses to form the final product. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
Butyl acetate: Another ester with a similar structure but without the double bond.
Ethyl 3-methylpent-4-enoate: Similar structure but with an ethyl group instead of a butyl group.
Methyl 3-methylpent-4-enoate: Similar structure but with a methyl group instead of a butyl group.
Uniqueness
Butyl 3-methylpent-4-enoate is unique due to the presence of both the butyl group and the double bond in the 3-methylpent-4-enoate moiety. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
184649-42-1 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
butyl 3-methylpent-4-enoate |
InChI |
InChI=1S/C10H18O2/c1-4-6-7-12-10(11)8-9(3)5-2/h5,9H,2,4,6-8H2,1,3H3 |
InChI Key |
XZXQWCUZGZQOOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CC(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


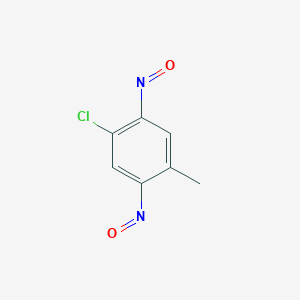
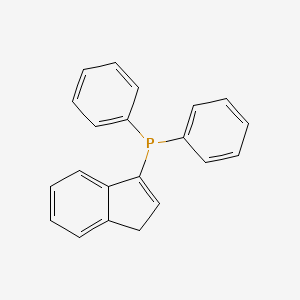
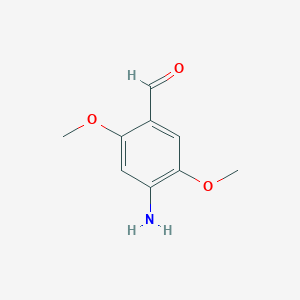
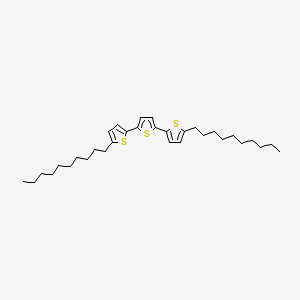
![Dimethyl [(furan-2-yl)methyl]phosphonate](/img/structure/B14263687.png)
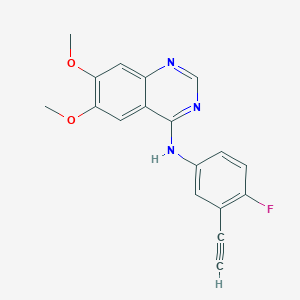





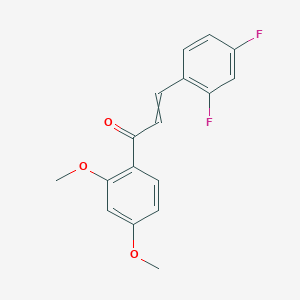

![1-Bromo-2-[(3-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14263727.png)
